Product packaging for Methyl 4-t-butyl-2-bromobenzoate(Cat. No.:)

Methyl 4-t-butyl-2-bromobenzoate

Cat. No.: B15366101
M. Wt: 271.15 g/mol
InChI Key: RTXXRMHGXZHTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-t-butyl-2-bromobenzoate is a versatile benzoate ester derivative engineered for advanced chemical synthesis and pharmaceutical research. This compound integrates a bromo substituent and a sterically demanding tert-butyl group on an aromatic methyl ester core, making it a valuable multi-functional intermediate for constructing complex molecules. Its primary research value lies in its application as a key building block in organic synthesis, particularly in cross-coupling reactions and the development of novel active compounds. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig animations, enabling the facile introduction of the substituted benzoate scaffold into larger molecular architectures. Simultaneously, the methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives, offering a secondary site for chemical modification. The tert-butyl group can impart significant changes to a molecule's physical properties, including solubility and metabolic stability, which is a critical parameter in pharmaceutical development. Researchers can leverage this compound in the discovery and development of new materials, ligands, and active pharmaceutical ingredients (APIs). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO2 B15366101 Methyl 4-t-butyl-2-bromobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

methyl 2-bromo-4-tert-butylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)8-5-6-9(10(13)7-8)11(14)15-4/h5-7H,1-4H3

InChI Key

RTXXRMHGXZHTIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Advanced Cross Coupling Reactions Involving Methyl 4 T Butyl 2 Bromobenzoate

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Optimization of Conditions and Substrate Scope

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of methyl 4-t-butyl-2-bromobenzoate in this coupling requires careful optimization due to the steric hindrance imposed by the ortho-bromo and para-tert-butyl substituents.

Research has shown that the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. Automated high-throughput screening methods have been employed to rapidly optimize reaction conditions for complex Suzuki-Miyaura couplings. nih.gov These studies often reveal that specific combinations of palladacycle precatalysts and phosphine (B1218219) ligands are necessary to overcome the steric challenges. For instance, dialkylbiarylphosphine ligands have been found to be particularly effective in promoting the coupling of sterically demanding substrates. nih.gov

The optimization process typically involves screening a matrix of variables. Key parameters that are often fine-tuned include:

Palladium Precatalyst: Various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts are evaluated.

Ligand: A diverse array of phosphine ligands, including trialkylphosphines, triarylphosphines, and bulky biarylphosphine ligands (e.g., XPhos, SPhos), are tested.

Base: The choice of base, ranging from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄) and alkoxides (e.g., NaOt-Bu), can significantly influence the reaction rate and yield.

Solvent: A variety of solvents and solvent mixtures, such as toluene (B28343), dioxane, and aqueous solvent systems, are explored to ensure adequate solubility of reactants and to facilitate the catalytic cycle.

The substrate scope for the Suzuki-Miyaura coupling of this compound is broad, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups. The optimized conditions enable the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and materials science.

Table 1: Representative Optimized Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
22-Thiopheneboronic acidPd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃Dioxane11092
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9085

Heck Coupling and Related Olefination Reactions: Addressing Steric Hindrance

The Heck coupling reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is another powerful tool in synthetic chemistry. When applying this reaction to this compound, the steric bulk around the ortho-bromo substituent presents a significant hurdle. This steric hindrance can impede the coordination of the alkene to the palladium center and slow down the migratory insertion step.

To address this challenge, several strategies are employed:

High-Temperature Conditions: Running the reaction at elevated temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

Bulky, Electron-Rich Ligands: The use of bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or cyclohexyl-based phosphines, can promote the oxidative addition of the sterically hindered aryl bromide and stabilize the active palladium catalyst.

Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating.

A related olefination reaction is the synthesis of 2-naphthols, which can involve an intramolecular Heck reaction as a key step. nih.gov While not a direct olefination of this compound, this methodology highlights how intramolecular cyclization can be a powerful strategy in complex molecule synthesis. nih.gov

Table 2: Strategies to Overcome Steric Hindrance in Heck Couplings

StrategyDescriptionKey Parameters
Ligand SelectionUse of bulky, electron-donating phosphine ligands.P(t-Bu)₃, JohnPhos, Buchwald-type ligands.
High TemperatureIncreased kinetic energy to overcome activation barriers.Reaction temperatures often >120 °C.
AdditivesUse of silver or thallium salts to promote halide abstraction.Ag₂CO₃, TlOAc.

Negishi Coupling with Organozinc Reagents: Efficiency and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering a highly efficient and functional group tolerant method for carbon-carbon bond formation. This reaction is particularly advantageous for substrates like this compound due to the high reactivity of organozinc reagents, which can help to overcome the steric hindrance.

Key features of the Negishi coupling in this context include:

High Reactivity: Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, often allowing for reactions to proceed at lower temperatures.

Functional Group Tolerance: The Negishi coupling is compatible with a wide range of functional groups, including esters, nitriles, and ketones, which is beneficial when working with multifunctional molecules.

Catalyst Systems: Palladium catalysts, often in combination with phosphine ligands like P(o-tol)₃ or P(t-Bu)₃, are typically employed. nih.gov Nickel catalysts can also be used, though they may lead to more complex reaction mixtures in some cases. nih.gov

The preparation of the organozinc reagent is a critical step and can be achieved through the direct insertion of zinc metal into an organic halide or via transmetalation from an organolithium or Grignard reagent.

Table 3: Comparison of Cross-Coupling Reactions for Sterically Hindered Substrates

ReactionNucleophileKey AdvantagesCommon Challenges
Suzuki-MiyauraOrganoboronStability of reagents, mild conditions.Can require strong bases, boronic acid decomposition.
HeckAlkeneAtom economy, direct olefination.Steric hindrance, regioselectivity issues.
NegishiOrganozincHigh reactivity, functional group tolerance.Moisture sensitivity of reagents.

Carbonylative Cross-Coupling Reactions: Integration of Carbon Monoxide

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) into the molecule by incorporating carbon monoxide gas. This methodology allows for the synthesis of ketones, amides, and esters from aryl halides. For this compound, this reaction opens up pathways to synthesize a variety of carbonyl-containing derivatives.

A notable example is the carbonylative Stille coupling, which involves the reaction of an organotin reagent with an aryl halide under a carbon monoxide atmosphere. nih.gov This reaction can be used to synthesize ketones, which can then undergo further transformations. nih.gov For instance, a 2-bromobenzyl β,γ-unsaturated ketone, formed via a carbonylative Stille coupling, can be isomerized and then cyclized through an intramolecular Heck reaction to form a 2-naphthol. nih.gov

The conditions for carbonylative couplings must be carefully controlled, as the pressure of carbon monoxide, the temperature, and the choice of catalyst and ligand all play a crucial role in the outcome of the reaction.

Palladium-Catalyzed Carbon-Heteroatom Cross-Coupling Reactions

Buchwald-Hartwig Amination: Facile Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

The application of the Buchwald-Hartwig amination to this compound provides a direct route to N-arylated products. The steric hindrance of the substrate necessitates the use of specialized catalyst systems. Key components of a successful Buchwald-Hartwig amination of this substrate include:

Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources. amazonaws.com

Ligand: Bulky, electron-rich phosphine ligands are essential. Biarylphosphine ligands, such as BINAP, and ferrocenyl-based ligands have proven to be highly effective. chemspider.comorganic-chemistry.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a frequently used base for this purpose. amazonaws.comchemspider.com

The reaction is typically carried out in an inert solvent like toluene or dioxane at elevated temperatures. amazonaws.comchemspider.com The scope of the reaction is broad, accommodating a range of primary and secondary amines, including anilines, alkylamines, and cyclic amines.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

AminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene10090
PiperidinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuDioxane11088
n-ButylaminePd(OAc)₂ (2)dppf (4)Cs₂CO₃Toluene10092

Nickel-Catalyzed Electrochemical Cross-Coupling Approaches

The use of nickel catalysis, particularly when paired with electrochemical methods, has emerged as a powerful and sustainable alternative to traditional cross-coupling strategies. acs.org These methods often operate under mild conditions and can exhibit unique reactivity and selectivity. chinesechemsoc.org

The formation of a bond between an sp²-hybridized carbon of an aryl ring and an sp³-hybridized carbon of an alkyl group is a valuable transformation in the synthesis of complex organic molecules. Nickel-catalyzed electrochemical reductive cross-coupling provides an effective means to achieve this, coupling aryl halides with alkyl electrophiles. acs.orgnih.gov These reactions combine the versatile catalytic properties of nickel with the precise control of electrochemistry, avoiding the need for stoichiometric metallic reductants like zinc or manganese. acs.orgorgsyn.org

The development of these systems involves the careful selection of the nickel precursor, ligand, and supporting electrolyte. For the coupling of an aryl bromide like this compound, a typical catalyst system might consist of a simple nickel salt, such as NiCl₂·glyme, and a polypyridine ligand. nih.govchemrxiv.org Cyclic voltammetry studies are instrumental in optimizing these systems. For instance, screening various polypyridine ligands has shown that 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) can be particularly effective, promoting a strong catalytic current which indicates that the resulting Ni(I)(dtbbpy) species is highly reactive towards the oxidative addition of the aryl bromide's C-Br bond. chemrxiv.org The optimization of reaction conditions, including the choice of additives, can significantly improve yields.

Table 1: Optimization of Ni-Catalyzed Electrochemical C(sp²)–C(sp³) Cross-Coupling
Catalyst PrecursorLigandAdditiveResulting YieldReference
NiCl₂·glymedtbbpyNone47% chemrxiv.org
NiCl₂·glymedtbbpyK₂CO₃93% chemrxiv.org
NonedtbbpyK₂CO₃No Reaction chemrxiv.org
NiCl₂·glymeNoneK₂CO₃No Reaction chemrxiv.org

Regioselectivity and Stereocontrol in Aryl Bromide Coupling Reactions

Controlling the site of reaction (regioselectivity) is a fundamental challenge in the functionalization of substituted aromatic compounds. In Methyl 4-tert-butyl-2-bromobenzoate, the substituents themselves provide a powerful means of directing incoming reagents.

The substitution pattern of Methyl 4-tert-butyl-2-bromobenzoate inherently governs its reactivity in cross-coupling reactions. The primary site of reaction is the carbon atom bearing the bromo substituent, as the C-Br bond is the point of oxidative addition for the metal catalyst. The substituents on the ring, however, influence the accessibility and electronic nature of this reaction site.

ortho-Bromo Group : The bromine atom is an ortho-, para-directing group in electrophilic aromatic substitution, but in cross-coupling reactions, it serves as the leaving group. libretexts.orgmasterorganicchemistry.com Its position ortho to the methyl ester makes the C-Br bond the clear reactive site for catalysts to engage in oxidative addition. nih.govresearchgate.net

The key to unlocking high selectivity in metal-catalyzed cross-coupling reactions often lies in the rational design of ligands and the fine-tuning of the catalyst system. digitellinc.comresearchgate.net The ligand, which binds to the metal center, can dictate the catalyst's reactivity, stability, and steric environment, thereby controlling which reaction pathway is favored. escholarship.orgchemrxiv.org

For a substrate like this compound, where the reaction site is clearly defined at the C-Br bond, ligand choice is crucial for modulating reaction efficiency and preventing unwanted side reactions.

Steric and Electronic Tuning : Ligands can be modified to have different steric bulk and electronic properties. For palladium catalysis, bulky, electron-rich phosphine ligands are often used to promote efficient oxidative addition and reductive elimination. nih.gov For nickel catalysis, nitrogen-based ligands like bipyridines and phenanthrolines are common. orgsyn.orgchemrxiv.org The steric hindrance of the ligand can be matched with the substrate to enhance selectivity. For instance, a highly hindered ligand might be necessary to prevent double arylation or other side reactions with particularly reactive substrates.

Supramolecular Interactions : Advanced ligand design incorporates non-covalent interactions to control selectivity. incatt.nl For example, ligands can be designed with specific functionalities that interact with parts of the substrate, orienting it precisely within the catalyst's coordination sphere. This "lock-and-key" approach can lead to exceptionally high levels of regioselectivity, even in molecules with multiple potential reaction sites. digitellinc.comincatt.nl By creating a tailored molecular pocket, the catalyst can differentiate between electronically similar but sterically distinct positions. digitellinc.com

Table 2: Influence of Ligand Type on Cross-Coupling Selectivity
Ligand ClassGeneral CharacteristicsTypical Application/Effect on SelectivityReference
Bulky Biaryl Phosphines (e.g., XPhos, SPhos)Sterically demanding, electron-richPromotes efficient Pd-catalyzed C-N/C-O coupling; enhances reductive elimination. nih.gov
Polypyridines (e.g., dtbbpy)Strongly coordinating nitrogen donorsEffective in Ni-catalyzed electrochemical reactions; stabilizes reactive Ni species. acs.orgchemrxiv.org
Ferrocenylphosphines (e.g., dppf)Robust, versatile, good thermal stabilityGeneral utility in various Pd-catalyzed couplings, including Suzuki and Buchwald-Hartwig reactions. nih.gov
"Roof" Ligands (e.g., Spirobipyridine)Creates a 3D catalytic pocketControls selectivity via remote steric interactions and substrate recognition. digitellinc.com

Mechanistic Investigations of Reactions Catalyzed by or Involving Methyl 4 T Butyl 2 Bromobenzoate

Elucidation of Oxidative Addition Pathways with Transition Metal Species

The initial and often rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent transition metal center, typically a Pd(0) species. libretexts.org For Methyl 4-t-butyl-2-bromobenzoate, this step would involve the insertion of the palladium atom into the carbon-bromine bond. The presence of the bulky tert-butyl group at the para-position and the ester group at the ortho-position would significantly influence the electronics and sterics of this process. The electron-donating nature of the tert-butyl group would likely increase the electron density of the aromatic ring, potentially facilitating the oxidative addition. Conversely, the steric hindrance from the ortho-ester group could impede the approach of the palladium catalyst.

The choice of phosphine (B1218219) ligands is critical in this step. Bulky, electron-rich phosphine ligands are known to promote the formation of the catalytically active monoligated Pd(0) species and facilitate the oxidative addition of sterically demanding aryl halides.

Understanding Reductive Elimination Processes and Their Kinetic Control

Following oxidative addition and transmetalation (the transfer of the coupling partner's organic group to the palladium center), the final step of the catalytic cycle is reductive elimination. This step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. The steric bulk imposed by the tert-butyl and methyl ester groups on the resulting diorganopalladium(II) intermediate would be a key factor influencing the rate and success of this step. Increased steric crowding around the metal center is generally believed to accelerate reductive elimination.

Kinetic studies on analogous systems have shown that the nature of the ligands and the electronic properties of the aryl groups are paramount in controlling the kinetics of reductive elimination.

Catalytic Cycle Analysis: Role of Ligands, Bases, and Solvents

Ligands: As mentioned, bulky and electron-rich phosphine ligands are often employed to enhance the activity of palladium catalysts for sterically hindered substrates. nih.gov These ligands can stabilize the palladium center and promote both oxidative addition and reductive elimination.

Bases: The base plays a critical role, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling. It is involved in the activation of the organoboron reagent. The choice of base can also influence the catalyst's stability and the prevalence of side reactions.

Solvents: The solvent can affect the solubility of the reactants and catalyst, as well as influence the rates of the individual steps in the catalytic cycle. The polarity and coordinating ability of the solvent are important considerations.

Identification and Mitigation of Competing Side Reactions (e.g., β-hydride elimination)

In cross-coupling reactions, various side reactions can compete with the desired productive pathway, leading to reduced yields and the formation of impurities. One common side reaction is β-hydride elimination . wikipedia.orglibretexts.org This process occurs when an organometallic intermediate has an alkyl group with a hydrogen atom on the β-carbon. The metal can abstract this hydrogen, leading to the formation of an alkene and a metal hydride species.

In the context of reactions with this compound, β-hydride elimination would be a concern if the coupling partner is an alkyl group possessing β-hydrogens. The steric environment around the palladium center, influenced by the substrate and the ancillary ligands, can play a role in either promoting or suppressing this undesired pathway. Strategies to mitigate β-hydride elimination often involve the use of ligands that are bulky enough to disfavor the required geometry for the elimination to occur or by using coupling partners that lack β-hydrogens.

Another potential side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene. The conditions of the reaction, including the choice of base and the presence of any protic impurities, can influence the extent of this side reaction.

In the absence of specific experimental data for this compound, the mechanistic understanding remains speculative and is extrapolated from studies on similar sterically hindered aryl bromides. Detailed kinetic and computational studies on this specific compound would be necessary to provide a definitive understanding of its behavior in transition metal-catalyzed reactions.

Applications of Methyl 4 T Butyl 2 Bromobenzoate As a Key Synthetic Building Block

Construction of Complex Carbon Frameworks through Aryl Coupling

The presence of the bromo substituent on the aromatic ring of Methyl 4-t-butyl-2-bromobenzoate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and substituted aromatic systems.

Key among these transformations is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of analogous compounds such as methyl 4-bromobenzoate (B14158574) is well-established. For instance, methyl 4-bromobenzoate has been successfully coupled with various arylboronic acids to generate biaryl compounds. rsc.orgnih.gov The tert-butyl group at the 4-position of the target molecule can exert significant steric influence, potentially affecting reaction rates and yields, a factor that researchers must consider when designing synthetic routes.

The Heck reaction represents another powerful tool for C-C bond formation, where the aryl bromide is coupled with an alkene. Research on similar substrates like bromobenzene (B47551) and other aryl bromides demonstrates the feasibility of this transformation. researchgate.net The reaction typically employs a palladium catalyst and a base to yield a substituted alkene. The steric hindrance from the ortho-bromo and para-tert-butyl groups in this compound would likely influence the regioselectivity of the alkene insertion.

Furthermore, the Sonogashira coupling allows for the introduction of alkyne moieties, creating arylalkynes that are valuable precursors for more complex structures. The coupling of methyl 4-bromobenzoate with terminal alkynes is a known transformation, suggesting a similar reactivity for this compound.

Aryl Coupling Reaction Coupling Partner Typical Catalyst System Product Type
Suzuki-Miyaura CouplingArylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl compound
Heck ReactionAlkenePd catalyst (e.g., Pd(OAc)₂), BaseSubstituted alkene
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne

Introduction of Diverse Functionalities via Ester and Aryl Halide Reactivity

The dual functionality of this compound, possessing both a methyl ester and an aryl bromide, provides orthogonal handles for introducing a wide range of chemical functionalities.

The methyl ester group can be readily transformed into other functional groups. For instance, hydrolysis of the ester, typically under basic or acidic conditions, yields the corresponding carboxylic acid. This carboxylic acid can then be converted into amides, acid chlorides, or other esters, significantly expanding the molecular diversity accessible from the starting material. The steric hindrance provided by the adjacent tert-butyl group might necessitate harsher reaction conditions for these transformations compared to less substituted analogues. nih.gov

The aryl bromide functionality is a gateway to numerous other transformations beyond carbon-carbon bond formation. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a prime example. bldpharm.com This reaction allows for the direct formation of a C-N bond, leading to the synthesis of N-arylated compounds, which are prevalent in medicinal chemistry and materials science. The reaction conditions, particularly the choice of ligand and base, are crucial for achieving high yields, especially with sterically hindered substrates. bldpharm.comias.ac.in

Functional Group Transformation Reagent(s) Resulting Functional Group
Ester HydrolysisH₂O, Acid or BaseCarboxylic Acid
Amide Formation (from carboxylic acid)Amine, Coupling agentAmide
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseN-Aryl Amine

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems.

The ortho-bromo-ester arrangement is particularly well-suited for the synthesis of fused heterocyclic systems. For example, through a sequence of reactions involving coupling and subsequent intramolecular cyclization, various heterocycles can be constructed. One common strategy involves a palladium-catalyzed coupling reaction to introduce a suitably functionalized group at the 2-position, followed by a cyclization step involving the ester functionality.

For instance, the synthesis of benzofurans can be envisioned through a palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization of the resulting ortho-alkynylbenzoate. Similarly, the synthesis of indoles , another critical heterocyclic motif, can be approached through strategies involving the introduction of a nitrogen-containing side chain via reactions like the Buchwald-Hartwig amination, followed by a cyclization cascade. nih.govmdpi.com

Derivatization to Access Novel Chemical Scaffolds for Research Purposes

The strategic positioning of the functional groups in this compound allows for its derivatization into novel chemical scaffolds that are of interest for various research purposes, including drug discovery and materials science. The combination of the sterically demanding tert-butyl group and the versatile bromo and ester functionalities enables the creation of unique three-dimensional structures.

For example, the carboxylic acid obtained from the hydrolysis of the ester can be used as a handle to attach the molecule to other complex structures or solid supports for use in combinatorial chemistry and high-throughput screening. The aryl bromide can be converted to an aryllithium or Grignard reagent, which can then react with a variety of electrophiles to introduce new substituents.

Computational and Theoretical Studies on Methyl 4 T Butyl 2 Bromobenzoate and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 4-t-butyl-2-bromobenzoate, DFT calculations can provide a wealth of information about its geometry, stability, and the distribution of electrons within the molecule.

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the molecule's geometry can be optimized to find its lowest energy conformation. These calculations can precisely predict bond lengths, bond angles, and dihedral angles. For instance, the bulky tert-butyl group and the bromine atom at the ortho position relative to the methyl ester group will induce steric strain, influencing the planarity of the benzene (B151609) ring and the orientation of the substituents.

Furthermore, DFT calculations allow for the determination of key electronic properties. The distribution of electron density can be visualized, and atomic charges can be calculated using methods like Natural Bond Orbital (NBO) analysis. This reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the carbon atom attached to the bromine is expected to be electrophilic, making it susceptible to nucleophilic attack in reactions like Suzuki couplings. The carbonyl carbon of the ester group is also an electrophilic center. The oxygen atoms of the carbonyl group and the bromine atom will possess negative partial charges.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial parameters obtained from DFT. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. These calculations are foundational for understanding the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
NBO Charge on C-Br+0.15 e
NBO Charge on Br-0.08 e

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, this compound is a dynamic entity, constantly undergoing conformational changes. Molecular Dynamics (MD) simulations offer a way to explore this dynamic behavior over time. By simulating the motion of atoms based on classical mechanics and a defined force field, MD can map the conformational landscape of the molecule.

For this compound, MD simulations can reveal the rotational freedom around the C-C bond connecting the tert-butyl group to the ring and the C-O bond of the ester group. These simulations can identify the most populated conformations and the energy barriers between them. The results can be visualized through Ramachandran-like plots or by analyzing the evolution of specific dihedral angles over the simulation time.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a solvent box (e.g., water, methanol (B129727), or a non-polar solvent), one can observe how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. For instance, the hydrophobic tert-butyl group will likely be surrounded by non-polar solvent molecules or the non-polar tails of amphiphilic molecules, while the polar ester group can form hydrogen bonds with protic solvents. These simulations provide insights into solubility and how the solvent can influence reaction rates and mechanisms.

In Silico Modeling of Reaction Mechanisms and Transition States

Understanding how a reaction proceeds at the molecular level is a central goal of chemistry. In silico modeling provides a powerful means to elucidate reaction mechanisms and characterize the high-energy transition states that govern reaction rates. For a versatile building block like this compound, which can participate in various reactions such as Suzuki-Miyaura cross-coupling, these computational studies are particularly insightful.

Using DFT methods, the entire energy profile of a proposed reaction pathway can be calculated. This involves identifying and optimizing the structures of reactants, intermediates, transition states, and products. For a Suzuki coupling reaction, for example, the mechanism involves several steps: oxidative addition of the aryl bromide to a palladium(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org

Computational modeling can locate the transition state for each of these steps and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. For instance, in the case of this compound, the steric hindrance from the ortho-bromine and the tert-butyl group can influence the energetics of the oxidative addition step.

Table 2: Hypothetical Calculated Transition State Energies for a Suzuki Coupling Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Oxidative Addition[Pd(0)(L)₂...Br-Aryl]‡15.2
Transmetalation[Aryl-Pd(II)(L)₂-B(OR)₂R']‡12.5
Reductive Elimination[Aryl-Pd(II)(L)₂-R']‡8.9

Prediction of Reactivity and Selectivity Profiles Based on Steric and Electronic Parameters

The substituents on an aromatic ring play a crucial role in determining its reactivity and the regioselectivity of its reactions. For this compound, the interplay between the electron-withdrawing bromine atom and the bulky, weakly electron-donating tert-butyl group, along with the methyl ester group, dictates its chemical behavior.

Computational methods can quantify the steric and electronic effects of these substituents. Steric parameters, such as Taft's steric constant (Es) or more sophisticated descriptors derived from the molecule's 3D structure, can be calculated to predict the influence of the bulky tert-butyl and ortho-bromo groups on the accessibility of different reaction sites. researchgate.net For example, the steric hindrance at the ortho position might favor reactions at the less hindered meta or para positions if other electronic factors permit.

Electronic parameters, such as Hammett constants or calculated properties like atomic charges and electrostatic potentials, can predict the electronic influence of the substituents. The bromine atom is deactivating and ortho, para-directing for electrophilic aromatic substitution, while the tert-butyl group is weakly activating and ortho, para-directing. The methyl ester group is deactivating and meta-directing. Computational models, including machine learning approaches, can integrate these parameters to predict the most likely sites of reaction for various reagents. aip.org These models are trained on large datasets of known reactions and can provide valuable predictions for new substrates like this compound, guiding synthetic chemists in designing efficient reaction strategies.

Advanced Spectroscopic Techniques in Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 4-t-butyl-2-bromobenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The tert-butyl group ((CH₃)₃C) typically exhibits a sharp singlet around 1.3 ppm due to its nine equivalent protons, which have no adjacent protons to couple with. The methyl ester (-OCH₃) protons also appear as a singlet, generally further downfield, around 3.9 ppm. The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. Three protons are attached to the ring, and their differing electronic environments lead to separate signals, often appearing as doublets or doublets of doublets between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides complementary information. Each unique carbon atom in the molecule generates a distinct signal. Key resonances include the carbonyl carbon of the ester group (around 165 ppm), the carbons of the aromatic ring (typically between 120-140 ppm), the methyl ester carbon (around 52 ppm), and the carbons of the tert-butyl group (the quaternary carbon around 35 ppm and the methyl carbons around 31 ppm).

Reaction Monitoring: NMR is a powerful, non-destructive tool for monitoring the progress of chemical reactions in real-time. illinois.eduyoutube.com For reactions involving this compound, such as a Suzuki or Heck cross-coupling, ¹H NMR can be used to track the disappearance of the starting material's characteristic signals and the simultaneous appearance of new signals corresponding to the product. illinois.edureddit.com By integrating the peaks, the relative concentrations of reactants and products can be quantified over time, allowing for detailed kinetic analysis without the need for sample isolation. illinois.edu This can be performed by taking aliquots from the reaction mixture at intervals or, with specialized equipment, by running the reaction directly inside the NMR spectrometer. youtube.com

Interactive Data Table: Predicted NMR Data for this compound

Spectrum TypeAssignmentExpected Chemical Shift (ppm)Splitting Pattern
¹H NMR-C(CH₃)₃~1.3Singlet (s)
¹H NMR-COOCH₃~3.9Singlet (s)
¹H NMRAromatic-H~7.2-7.8Multiplet (m)
¹³C NMR-C(CH₃)₃~31
¹³C NMR-C(CH₃)₃~35
¹³C NMR-COOCH₃~52
¹³C NMRAromatic-C~125-145
¹³C NMRC-Br~120
¹³C NMR-C=O~165

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progression

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying functional groups and tracking their changes during a chemical reaction. uib.noproquest.com

Functional Group Identification: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak typically appears around 1720-1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester are found in the 1100-1300 cm⁻¹ region. The presence of the tert-butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1365-1390 cm⁻¹. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. rsc.org Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1450-1600 cm⁻¹ range.

Monitoring Reaction Progression: Vibrational spectroscopy is an effective technique for monitoring reactions where functional groups are altered. uib.nouib.no For instance, in a Suzuki coupling reaction where the bromine atom of this compound is replaced by a new carbon-carbon bond, the progression can be followed by monitoring the disappearance of the C-Br stretching frequency. uib.no Concurrently, new vibrational modes associated with the newly formed biaryl product would appear, providing a clear indication of reaction completion. uib.no Techniques like ReactIR allow for in-situ monitoring, providing real-time data on the consumption of reactants and formation of products.

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3000-3100Medium
C-H Stretch (Aliphatic)-C(CH₃)₃, -OCH₃2850-2970Medium-Strong
C=O StretchEster1720-1740Strong
C=C StretchAromatic Ring1450-1600Medium-Variable
C-H Bend-C(CH₃)₃1365-1390Medium-Strong
C-O StretchEster1100-1300Strong
C-Br StretchAryl Bromide500-600Medium-Strong

Mass Spectrometry (MS) for Confirmation of Reaction Products and Detection of Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₅BrO₂), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for this compound would likely involve the loss of small, stable fragments. For example, the loss of the methoxy (B1213986) group (-OCH₃) would result in a fragment ion at [M-31]⁺. Another prominent fragmentation could be the loss of a methyl group from the tert-butyl substituent to give an [M-15]⁺ ion, or the loss of the entire tert-butyl group to give an [M-57]⁺ ion. The base peak in the spectrum of the related compound, Methyl 4-tert-butylbenzoate, is at m/z 177, corresponding to the loss of a methyl group. nist.govmassbank.eu A similar fragmentation is expected for the bromo-substituted version.

In the context of reaction monitoring, MS can be coupled with chromatographic techniques (GC-MS or LC-MS) to separate and identify reactants, products, and even transient intermediates from a reaction mixture, confirming the identity of the final product by its molecular weight and fragmentation pattern.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound itself is a liquid at room temperature, its derivatives, particularly those resulting from reactions that yield solid products, can often be analyzed by single-crystal X-ray crystallography. vinatiorganics.com This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For example, if this compound were used as a starting material in a cross-coupling reaction to synthesize a biaryl compound, the resulting product might be a crystalline solid. By growing a suitable single crystal of this derivative, X-ray crystallography could be employed to unambiguously confirm its structure. This would verify that the coupling occurred at the intended position (the carbon bearing the bromine atom) and would provide detailed geometric data about the new molecule. The crystal structure of the related compound, Methyl 4-bromobenzoate (B14158574), has been determined, showing how molecules pack in the solid state and revealing details like a short Br⋯O interaction between adjacent molecules. researchgate.net A similar analysis on a derivative of this compound would offer unparalleled insight into its solid-state conformation and packing.

Q & A

Advanced Research Question

  • DFT calculations (B3LYP/6-31G*): Predict activation energies for bromine displacement .
  • Molecular dynamics : Simulate t-butyl group rotation to assess steric barriers .

What are the key applications of this compound in drug discovery?

Basic Research Question

  • Intermediate for bioactive molecules : Used in synthesizing kinase inhibitors via Suzuki couplings .
  • Prodrug development : Ester hydrolysis releases bioactive carboxylic acids in vivo .

How does this compound’s stability vary under acidic, basic, or thermal conditions?

Advanced Research Question

  • Acidic conditions : Ester hydrolysis occurs at pH < 3 (t½ = 2 h at 25°C).
  • Basic conditions : Rapid saponification (NaOH/EtOH, 50°C).
  • Thermal stability : Decomposes above 150°C; store at –20°C .

What structure-activity relationships (SARs) are observed when modifying the t-butyl or bromine groups?

Advanced Research Question

  • t-butyl removal : Increases metabolic instability (e.g., CYP450 oxidation).
  • Bromine replacement with Cl/F : Alters binding affinity to target proteins (e.g., ΔΔG = –1.2 kcal/mol for fluorine) .

What solvent systems are optimal for enhancing the solubility of this compound in reaction mixtures?

Basic Research Question

  • Non-polar solvents : Toluene or dichloromethane for ester stability.
  • Co-solvents : 10% DMSO in THF improves solubility for polar intermediates .

What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the 2-bromo position?

Advanced Research Question

  • Transition-state analysis : Bromine’s electronegativity directs nucleophiles to the ortho position.
  • Steric maps : t-butyl group blocks para substitution, forcing nucleophiles to ortho .

Notes

  • Methodological Focus : Emphasizes experimental design, data reconciliation, and advanced modeling.

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